An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
This guide provides a comprehensive technical overview for the synthesis and characterization of the novel pyrazole derivative, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The content is structured to provide researchers, medicinal chemists, and drug development professionals with a robust framework, blending established chemical principles with practical, field-proven insights. This document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding of the methodology.
Introduction and Strategic Importance
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] The title compound, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, is a functionalized aminopyrazole designed as a versatile building block for chemical library synthesis. The strategic incorporation of a dimethylacetamide moiety at the N-1 position of the pyrazole ring introduces a polar, amide-containing side chain, which can significantly influence solubility and pharmacokinetic properties. The primary amino group at the C-3 position serves as a key synthetic handle for further derivatization, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
This guide will detail a proposed synthetic route based on the well-established N-alkylation of pyrazoles, followed by a thorough discussion of the analytical techniques required for unambiguous structural confirmation and purity assessment.
Proposed Synthetic Pathway: N-Alkylation of 3-Aminopyrazole
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is most efficiently achieved via the direct N-alkylation of 3-aminopyrazole with 2-chloro-N,N-dimethylacetamide. This reaction is a classic example of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.
Reaction Overview
The core transformation involves the deprotonation of the pyrazole N-H by a suitable base to generate a pyrazolate anion, which then displaces the chloride from 2-chloro-N,N-dimethylacetamide.
Caption: Synthetic route to the target compound via N-alkylation.
Mechanistic Considerations and Regioselectivity
A critical aspect of alkylating unsymmetrical pyrazoles like 3-aminopyrazole is regioselectivity. The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either N-1 or N-2.
-
Steric Hindrance: The amino group at the C-3 position creates steric hindrance, making the adjacent N-2 position less accessible to the incoming electrophile. Alkylation is therefore sterically favored at the more accessible N-1 position.[3]
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Electronic Effects: While both nitrogens are nucleophilic, the electronic distribution within the pyrazolate anion directs the reaction. The N-1 position is generally favored in base-catalyzed alkylations of 3-substituted pyrazoles.[4][5]
The choice of a non-nucleophilic base is paramount to prevent competing side reactions with the electrophilic alkylating agent. A moderately strong base like potassium carbonate (K₂CO₃) is ideal as it is sufficient to deprotonate the pyrazole N-H without promoting hydrolysis of the chloroacetamide.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis relies on the anhydrous conditions and careful monitoring of the reaction progress.
Materials and Reagents:
-
3-Aminopyrazole (CAS: 1820-80-0)[6]
-
2-Chloro-N,N-dimethylacetamide (CAS: 2675-89-0)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyrazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously for 15-20 minutes at room temperature. Rationale: This step ensures the formation of the pyrazolate anion, the active nucleophile for the subsequent alkylation.
-
Alkylation: Add 2-chloro-N,N-dimethylacetamide (1.1 eq) dropwise to the suspension. Rationale: A slight excess of the alkylating agent ensures complete consumption of the limiting 3-aminopyrazole. Dropwise addition helps to control any potential exotherm.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes). Rationale: This aqueous workup removes the inorganic base (K₂CO₃) and the highly polar DMF solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product.
Safety Precautions:
-
3-Aminopyrazole is a potentially hazardous substance and may cause irritation to the eyes, skin, and respiratory tract.[6]
-
2-Chloro-N,N-dimethylacetamide is a reactive alkylating agent and should be handled with care.
-
All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of related structures.[5][7]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.19 g/mol |
| Monoisotopic Mass | 168.1011 Da |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (MeOH, DMSO, DMF) |
Data sourced from PubChem CID 47003138.[8]
Spectroscopic Analysis
Caption: Workflow for the analytical characterization of the target compound.
3.2.1 ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
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δ 7.3-7.4 ppm (d, 1H): Pyrazole C5-H. Expected to be a doublet due to coupling with C4-H.
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δ 5.6-5.7 ppm (d, 1H): Pyrazole C4-H. Expected to be a doublet due to coupling with C5-H.
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δ 5.0-5.2 ppm (s, 2H): -NH₂. A broad singlet, exchangeable with D₂O.
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δ 4.8-4.9 ppm (s, 2H): -CH₂- (methylene bridge). A sharp singlet as there are no adjacent protons.
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δ 2.9-3.0 ppm (s, 3H): N-CH₃. One of the two dimethylamide methyl groups.
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δ 2.8-2.9 ppm (s, 3H): N-CH₃. The second dimethylamide methyl group. Note: The two methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond, appearing as two distinct singlets.[7]
3.2.2 ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
-
δ ~167 ppm: C=O (amide carbonyl).
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δ ~155 ppm: C3 (pyrazole ring, attached to NH₂).
-
δ ~138 ppm: C5 (pyrazole ring).
-
δ ~95 ppm: C4 (pyrazole ring).
-
δ ~52 ppm: -CH₂- (methylene bridge).
-
δ ~36 ppm: N-CH₃ (dimethylamide methyl).
-
δ ~35 ppm: N-CH₃ (dimethylamide methyl).
3.2.3 Mass Spectrometry (ESI+)
-
Expected m/z: 169.1084 [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
3.2.4 Infrared (IR) Spectroscopy
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~3300-3400 cm⁻¹: N-H stretching (primary amine), two bands expected.
-
~1650 cm⁻¹: C=O stretching (amide).
-
~1590-1620 cm⁻¹: C=N and C=C stretching (pyrazole ring).
-
~1200-1300 cm⁻¹: C-N stretching.
Conclusion and Future Applications
This guide outlines a reliable and scientifically grounded approach for the synthesis and characterization of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The proposed N-alkylation strategy is regioselective and utilizes common laboratory reagents, making it highly accessible. The detailed characterization plan provides a clear roadmap for structural verification and purity assessment, ensuring the quality of the material for subsequent use.
As a versatile chemical intermediate, this compound is primed for application in the synthesis of focused libraries for drug discovery. The primary amine can be readily acylated, alkylated, or used in condensation reactions to install a wide variety of functional groups, enabling the rapid exploration of chemical diversity in the pursuit of novel bioactive molecules.
References
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PubChemLite. (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. Retrieved from [Link]
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Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
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ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]
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The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n-methylacetamide. Retrieved from [Link]
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